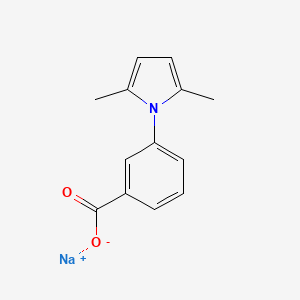
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzoate group at position 3.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the condensation of 3-aminobenzoic acid with 2,5-hexanedione under acidic conditions to form the pyrrole ring . The reaction is usually carried out in ethanol with a few drops of glacial acetic acid as a catalyst . The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions: Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the benzoate group.
Substitution: Substituted benzoate derivatives.
科学研究应用
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase . These enzymes play crucial roles in cellular metabolism, and their inhibition can lead to antimicrobial and anticancer effects. The compound also interacts with DNA-binding proteins, affecting gene expression and cellular functions .
相似化合物的比较
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
Uniqueness: Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrrole ring and the presence of the benzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
属性
分子式 |
C13H12NNaO2 |
|---|---|
分子量 |
237.23 g/mol |
IUPAC 名称 |
sodium;3-(2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C13H13NO2.Na/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16;/h3-8H,1-2H3,(H,15,16);/q;+1/p-1 |
InChI 键 |
VKHNIBIBAQPNNY-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)[O-])C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


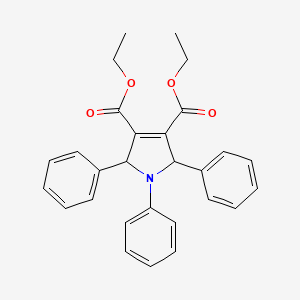
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
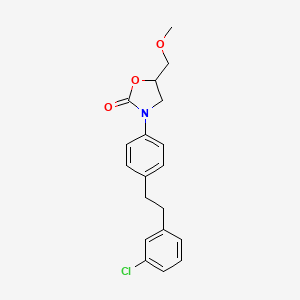
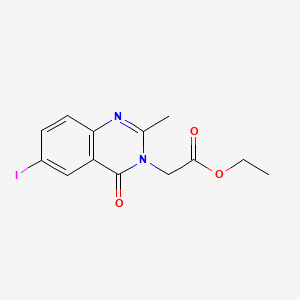
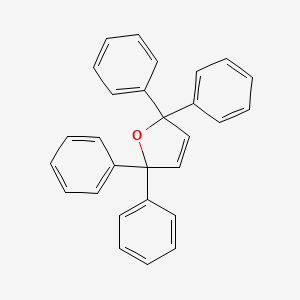
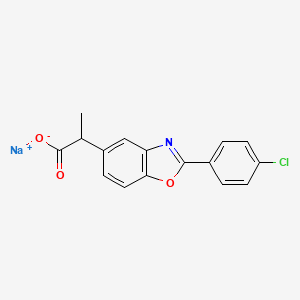

![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)

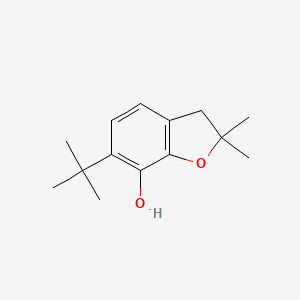
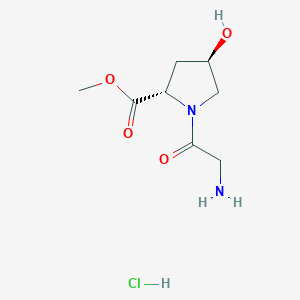
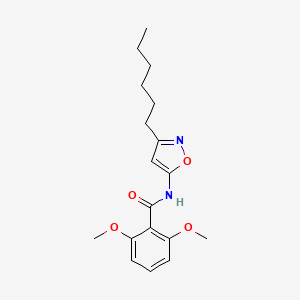
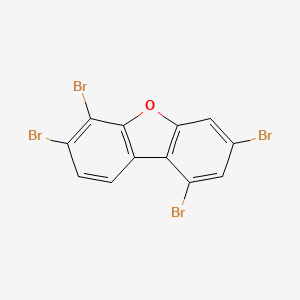
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
